molecular formula C10H13NO2 B15127461 N-(2,5-Dimethylphenyl)glycine CAS No. 66947-33-9

N-(2,5-Dimethylphenyl)glycine

Cat. No.: B15127461
CAS No.: 66947-33-9
M. Wt: 179.22 g/mol
InChI Key: GHOVPAYAGFDOGD-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)glycine is a glycine derivative where the amino group is substituted with a 2,5-dimethylphenyl moiety. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The compound features a glycine backbone (NH₂-CH₂-COOH) modified by the attachment of a 2,5-dimethylphenyl group to the nitrogen atom. While direct data on its applications are sparse in the provided evidence, structurally related compounds (e.g., carboxamides, sulfonamides) suggest roles in photosynthesis inhibition and herbicide development .

Properties

CAS No.

66947-33-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2,5-dimethylanilino)acetic acid

InChI

InChI=1S/C10H13NO2/c1-7-3-4-8(2)9(5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)

InChI Key

GHOVPAYAGFDOGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2,5-dimethylphenyl)- typically involves the reaction of glycine with 2,5-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycine, N-(2,5-dimethylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(2,5-Dimethylphenyl)glycine with key analogues, focusing on substituent effects, molecular properties, and reported activities.

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituent Position Functional Groups Molecular Weight (g/mol) Key Properties/Activities
This compound Glycine 2,5-dimethylphenyl -NH- (amide), -COOH 179.22 Unknown activity; inferred lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 2,5-dimethylphenyl -CONH- (carboxamide), -OH ~300 (estimated) PET inhibition (IC₅₀ ~10 µM)
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine Glycine 3,5-dimethylphenyl -SO₂CH₃ (sulfonyl), -COOH 257.31 Higher lipophilicity; sulfonyl group enhances stability
N-[(2,5-Dimethylphenyl)sulfonyl]glycine Glycine 2,5-dimethylphenyl -SO₂- (sulfonyl), -COOH 243.28 Increased polarity due to sulfonyl group
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate Glycine methyl ester 2,5-dimethoxyphenyl -SO₂CH₃, -COOCH₃ ~285 (estimated) Electron-donating methoxy groups reduce PET inhibition potential

Substituent Position and Electronic Effects

  • 2,5-Dimethylphenyl vs. In contrast, the 3,5-dimethylphenyl group (meta substituents) offers symmetrical electron-donating effects, enhancing lipophilicity and possibly stabilizing interactions in hydrophobic environments .
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Fluorine substituents (e.g., in N-(2,5-difluorophenyl)carboxamide) enhance PET inhibition due to electron-withdrawing effects, which stabilize charge-transfer interactions in photosystem II .
    • Methoxy groups (e.g., in Methyl N-(2,5-dimethoxyphenyl) derivatives) are electron-donating, reducing PET inhibition efficacy compared to methyl or halogenated analogues .

Lipophilicity and Solubility

  • However, the carboxylic acid group retains some polarity, limiting full hydrophobicity.
  • Sulfonyl Derivatives : Compounds like N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine exhibit higher molecular weights and lipophilicity due to the sulfonyl group, which may enhance binding to hydrophobic enzyme pockets .

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